1-(Difluoromethoxy)propan-2-amine
Description
1-(Difluoromethoxy)propan-2-amine is a fluorinated amine derivative with the molecular formula C₄H₉F₂NO and a molecular weight of 125.12 g/mol (free base). Its structure features a difluoromethoxy (-OCHF₂) group attached to the first carbon of a propan-2-amine backbone. This compound is primarily utilized as a building block in organic synthesis, enabling the development of pharmaceuticals, agrochemicals, and specialty materials due to its unique electronic and steric properties . The difluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design.
Properties
Molecular Formula |
C4H9F2NO |
|---|---|
Molecular Weight |
125.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C4H9F2NO/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3 |
InChI Key |
VSZAEVLSIWLMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Difluoromethoxy)propan-2-amine can be achieved through several routes. One common method involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 1-bromo-2-(difluoromethoxy)propane with ammonia or a primary amine under controlled conditions can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Difluoromethoxy)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)propan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)propan-2-amine involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate biochemical processes through its unique structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analysis
The table below compares 1-(difluoromethoxy)propan-2-amine with key analogs, highlighting substituent-driven differences in properties and applications:
Key Observations:
Substituent Effects on Lipophilicity: The difluoromethoxy group (-OCHF₂) in the target compound increases lipophilicity compared to methoxy (-OCH₃) or phenyl groups, enhancing membrane permeability and bioavailability. Fluorinated phenyl derivatives (e.g., 4-FA, 2-FA) exhibit higher lipophilicity than non-fluorinated analogs, contributing to their psychoactive effects .
Indole-substituted analogs (e.g., PAL-544) interact with serotonin receptors due to the aromatic heterocycle, demonstrating how substituent choice dictates pharmacological activity .
Molecular Weight and Applications :
- Smaller molecular weight compounds like this compound are preferred as synthetic intermediates, while bulkier analogs (e.g., PAL-544) are tailored for specific biological targets.
Pharmacological and Regulatory Considerations
- Psychoactive Derivatives: 4-FA and 2-FA are regulated in multiple jurisdictions due to stimulant effects mediated by monoamine release .
- Metabolic Stability: Fluorine atoms in the difluoromethoxy group resist oxidative metabolism, prolonging the compound’s half-life compared to non-fluorinated analogs like 1-(2-methoxyphenyl)propan-2-amine .
Biological Activity
1-(Difluoromethoxy)propan-2-amine is a chiral amine notable for its difluoromethoxy group, which significantly influences its biological activity and pharmacological potential. This compound has garnered attention in medicinal chemistry due to its possible interactions with neurotransmitter systems and implications for treating neurological disorders.
Chemical Structure and Properties
- Molecular Formula : C₄H₁₀ClF₂NO
- Molecular Weight : Approximately 161.58 g/mol
- Chirality : The compound exists in two enantiomeric forms, (R)- and (S)-1-(Difluoromethoxy)propan-2-amine, which may exhibit different biological activities.
The presence of the difluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to penetrate the blood-brain barrier, making it a candidate for neurological applications.
Neurotransmitter Interaction
Research indicates that this compound may interact with neurotransmitter systems, particularly affecting serotonin and norepinephrine transporters. These interactions suggest potential implications in mood regulation and cognitive function.
Potential Therapeutic Applications
The compound's unique structural features may lead to various therapeutic applications, including:
- Mood Disorders : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter levels.
- Neurological Research : Its ability to penetrate the blood-brain barrier positions it as a candidate for further investigation in neuropharmacology.
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| (S)-Propan-2-amine | Simple amine structure | Neurotransmitter modulation | Lacks difluoromethoxy group |
| 1-(Chloromethoxy)propan-2-amine | Chlorine instead of fluorine | Potentially similar activity | Different halogen atom |
| (R)-1-(Difluoromethoxy)propan-2-amine | Enantiomeric form | May exhibit different activity | Chirality affects interaction |
| 1-(Trifluoromethoxy)propan-2-amine | Trifluoromethoxy group | Similar pharmacological properties | More fluorine atoms impact solubility |
This comparison highlights how the difluoromethoxy group distinguishes this compound from others, potentially enhancing its bioactivity and selectivity towards specific biological targets.
In Vitro Studies
Preliminary studies have demonstrated that compounds with similar structures can inhibit neurotransmitter reuptake or modulate receptor activity. For instance, studies on related compounds have shown significant effects on serotonin transporter inhibition, which is critical for mood regulation.
Computational Predictions
In silico models predict that this compound interacts with various biological targets, suggesting a broad pharmacological profile. These predictions are essential for guiding future experimental studies aimed at elucidating the exact mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
